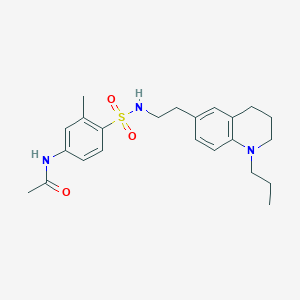

N-(3-methyl-4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[3-methyl-4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-4-13-26-14-5-6-20-16-19(7-9-22(20)26)11-12-24-30(28,29)23-10-8-21(15-17(23)2)25-18(3)27/h7-10,15-16,24H,4-6,11-14H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZSYXVVWCOVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydroquinoline backbone, which is known for its diverse biological activities. The presence of the sulfamoyl group and the acetamide moiety enhances its pharmacological profile. The molecular formula is C19H26N4O2S, indicating a substantial molecular weight and complexity.

Table 1: Chemical Structure

| Component | Description |

|---|---|

| Molecular Formula | C19H26N4O2S |

| Molecular Weight | 378.50 g/mol |

| Key Functional Groups | Sulfamoyl, Acetamide, Tetrahydroquinoline |

Research indicates that compounds with tetrahydroquinoline structures often exhibit significant interactions with various biological targets. The specific mechanisms of action for this compound may include:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.

- Anti-inflammatory Properties : The sulfamoyl group is known for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens.

Case Studies

- Inhibition of Cholinesterases : A study on related tetrahydroquinoline derivatives showed promising results in inhibiting cholinesterases. For instance, compounds exhibited IC50 values comparable to established inhibitors like physostigmine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Anti-inflammatory Effects : Research has indicated that tetrahydroquinoline derivatives can significantly reduce pro-inflammatory cytokine levels in vitro. This aligns with findings where the compound demonstrated reduced inflammation markers in cell cultures .

- Antimicrobial Activity : A related study found that tetrahydroquinoline compounds exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents against infections .

Table 2: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(3-methyl-4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide exhibit notable anticancer properties. In a study focusing on N-Aryl derivatives, compounds demonstrated significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching as high as 86.61% .

Mechanism of Action

The compound's mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. For instance, certain derivatives have shown to target thymidylate synthase (TS), a critical enzyme for DNA synthesis. This targeting can lead to selective disintegration of cancer cells, making it a promising candidate for further development in anticancer therapies .

Pharmacological Studies

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been evaluated through various computational models. These studies suggest that the compound possesses favorable drug-like properties which are essential for its potential therapeutic use .

Case Study: Synthesis and Evaluation

A comprehensive study involved the design and synthesis of several related compounds with structural similarities to this compound. These compounds were tested against a panel of cancer cell lines following the National Cancer Institute protocols. The results indicated promising anticancer activity with several compounds exhibiting IC50 values in the low micromolar range .

In Vitro Studies

In vitro evaluations have confirmed that compounds within this chemical class exhibit significant biological activity. For example, derivatives tested showed high levels of antimitotic activity against human tumor cells with mean GI50 values indicating effective growth inhibition at nanomolar concentrations .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its structural features suggest possible applications in treating other diseases where sulfamoyl functionalities may play a role in modulating biological pathways.

Data Tables

| Compound | Cell Line Tested | Percent Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Compound A | SNB-19 | 86.61 | 0.5 |

| Compound B | OVCAR-8 | 85.26 | 0.7 |

| Compound C | HCT116 | 67.55 | 1.0 |

Q & A

Q. Basic

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Confirm functional groups and connectivity | 1H (δ 1.2–3.5 ppm for alkyl chains, δ 7.0–8.5 ppm for aromatic protons), 13C NMR for carbonyl (δ ~170 ppm) . |

| Mass Spectrometry (MS) | Verify molecular weight and fragmentation patterns | High-resolution MS (HRMS) for exact mass (e.g., [M+H]+ ion) . |

| X-ray Crystallography | Resolve stereochemistry and crystal packing | Unit cell parameters and hydrogen-bonding interactions (e.g., C–H⋯O) . |

How can researchers optimize the yield of this compound during synthesis?

Advanced

Yield optimization requires systematic parameter variation:

- Temperature control : Lower sulfamoylation temperatures (0–5°C) reduce byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps .

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .

Design of Experiments (DoE) can model interactions between variables (e.g., time, stoichiometry) to identify optimal conditions .

What strategies can address discrepancies in biological activity data across different studies?

Advanced

Discrepancies may arise from:

- Purity variability : Validate compound purity (>98%) via HPLC and elemental analysis before assays .

- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) .

- Structural analogs : Compare activity with derivatives (e.g., methyl vs. ethyl substituents) to isolate pharmacophore contributions .

What are the solubility and stability profiles of this compound under various storage conditions?

Q. Basic

- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers; use co-solvents (e.g., cyclodextrins) for in vitro studies .

- Stability : Store lyophilized at -20°C in inert atmosphere; avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetamide group .

How can in silico modeling predict the biological targets of this compound?

Q. Advanced

- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets (e.g., kinase ATP sites) .

- QSAR models : Corrogate structural features (e.g., sulfamoyl group) with activity against targets like carbonic anhydrase .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfamoyl chloride vapors .

- Waste disposal : Neutralize acidic byproducts before disposal .

What are the methodological approaches to study the compound's interaction with cellular receptors?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized receptors .

- Fluorescence polarization : Quantify competitive binding with fluorescent probes (e.g., FITC-labeled ligands) .

- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution .

How to design experiments to elucidate the compound's metabolic pathways?

Q. Advanced

- In vitro models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Isotope labeling : Synthesize 14C-labeled analog to track metabolic fate in vivo .

- CYP enzyme inhibition assays : Identify cytochrome P450 isoforms involved using selective inhibitors .

What are the key functional groups influencing the compound's reactivity?

Q. Basic

| Functional Group | Role | Identification Method |

|---|---|---|

| Sulfamoyl (-SO2NH-) | Hydrogen bonding with targets | IR: S=O stretches (~1350 cm⁻¹), NMR: NH protons (δ ~6.5 ppm) . |

| Acetamide (-NHCOCH3) | Metabolic stability | MS: Fragmentation at amide bond (m/z 59) . |

| Tetrahydroquinoline | Lipophilicity and π-π stacking | UV: λmax ~255 nm (aromatic π→π* transitions) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.